molecular formula C10H16O2 B2846724 Ethyl 2-methyl-1-cyclohex-1-ene carboxylate CAS No. 104654-69-5

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate

Cat. No.: B2846724
CAS No.: 104654-69-5
M. Wt: 168.236
InChI Key: OUQSUMNWXIYJMJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, featuring an ethyl ester functional group and a methyl substituent. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization, followed by heating to generate the desired compound .

Another method described by Emil Knoevenagel involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine. This reaction also leads to the formation of the diethyl ester of 2,4-diacetyl pentane, which undergoes cyclization and heating to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-cyclohex-1-ene carboxylate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications.

Biological Activity

Ethyl 2-methyl-1-cyclohex-1-ene carboxylate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties and biological activities. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O2C_{10}H_{16}O_2 and is characterized by a cyclohexene ring with an ethyl ester functional group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological activity and potential applications in drug development.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent. The specific mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further investigation as an anticancer agent. The precise molecular targets remain to be fully elucidated, but preliminary data suggest interactions with key enzymes involved in cell cycle regulation.

The biological effects of this compound are likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Interaction : this compound may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity

In a laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells.

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerate (MIC: 32 µg/mL)Significant (IC50: 25 µM)Enzyme inhibition; receptor interaction
Methyl cyclohex-3-ene-1-carboxylateLowMinimalLimited studies available
Cyclohexene carboxylic acid derivativesVariableModerateDiverse mechanisms based on structure

Properties

IUPAC Name

ethyl 2-methylcyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSUMNWXIYJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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